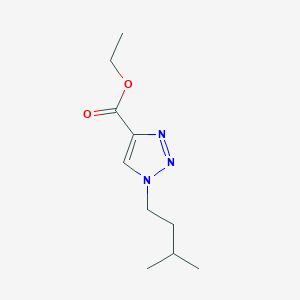
(E)-2-(4-phenylthiazol-2-yl)-3-((2-(trifluoromethyl)phenyl)amino)acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2-(4-phenylthiazol-2-yl)-3-((2-(trifluoromethyl)phenyl)amino)acrylonitrile, also known as PTAA, is a compound that has gained significant attention in scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
Synthesis and Potential Therapeutic Applications
- Cytotoxic Potency Against Cancer Cell Lines : The synthesis and evaluation of acrylonitriles, with structural variations similar to the compound , have shown cytotoxic potency on various human cancer cell lines. The study highlighted the potential of these compounds, particularly ones containing nitrothiophenyl rings, as more potent than traditional chemotherapeutics like cisplatin and etoposide, suggesting their use in cancer therapy (Sa̧czewski et al., 2004).
- Anticancer, Antioxidant, and Anti-inflammatory Properties : Another research focused on derivatives of acrylonitrile exhibited significant anticancer, antioxidant, and anti-inflammatory properties. This study underscores the compound's therapeutic potential in treating cancer and inflammatory diseases (Bhale et al., 2018).
Optoelectronic Device Applications
- Enhanced Nonlinear Optical Limiting : Derivatives of thiophene dyes, structurally similar to the compound of interest, have been synthesized for optoelectronic device applications. These dyes demonstrated enhanced nonlinear optical limiting behavior, making them suitable for protecting human eyes and optical sensors, as well as stabilizing light sources in optical communications (Anandan et al., 2018).
Chemical Sensor Development
- Mercury Detection : Pyridine-based derivatives related to the compound have been explored as chemosensors for mercury(II) detection. One derivative showed a visible color change upon interaction with Hg2+, indicating its potential as a rapid, naked-eye sensor for detecting mercury in solutions (Pan et al., 2015).
Material Science Applications
- Polymer Modification for Medical Applications : Research has demonstrated the modification of polyvinyl alcohol/acrylic acid hydrogels through condensation with various amine compounds, including ones structurally related to the compound . These modifications led to polymers with enhanced thermal stability and potential for medical applications, suggesting the compound's utility in developing advanced materials (Aly et al., 2015).
Propriétés
IUPAC Name |
(E)-2-(4-phenyl-1,3-thiazol-2-yl)-3-[2-(trifluoromethyl)anilino]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12F3N3S/c20-19(21,22)15-8-4-5-9-16(15)24-11-14(10-23)18-25-17(12-26-18)13-6-2-1-3-7-13/h1-9,11-12,24H/b14-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBNLYZOPHMXKQZ-SDNWHVSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC=CC=C3C(F)(F)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)/C(=C/NC3=CC=CC=C3C(F)(F)F)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12F3N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(4-phenylthiazol-2-yl)-3-((2-(trifluoromethyl)phenyl)amino)acrylonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(3,4-dimethoxyphenyl){4-[4-(dimethylamino)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}methanone](/img/structure/B2615434.png)
![N-(3-fluoro-4-methylphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2615435.png)
![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2615436.png)

![2-(Furan-2-yl)-5-((4-(4-methoxyphenyl)piperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2615440.png)


![6-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2615444.png)

![4-benzyl-1-[(2,5-dimethylbenzyl)thio]-N-isopropyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/no-structure.png)